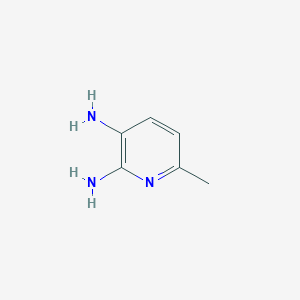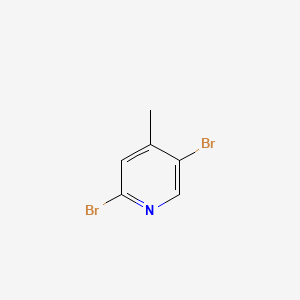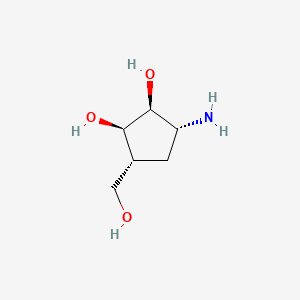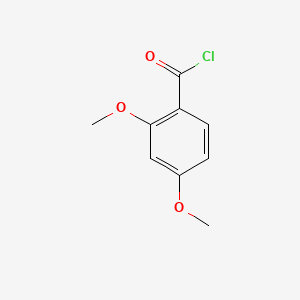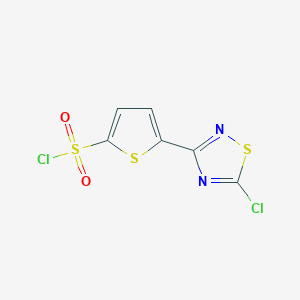
5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride" is a derivative of thiadiazole and thiophene, which are heterocyclic compounds containing sulfur and nitrogen within their ring structures. This compound is related to various sulfonamides and thiadiazole derivatives that have been studied for their potential applications in medicinal chemistry, such as antiviral activities and enzyme inhibition .
Synthesis Analysis
The synthesis of related thiadiazole sulfonamide derivatives typically involves multiple steps starting from simple aromatic acids or thiols. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives begins with the esterification of 4-chlorobenzoic acid, followed by hydrazination, salt formation, cyclization, and conversion into sulfonyl chloride intermediates before the final step of nucleophilic attack by amines . Although the exact synthesis of "5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride" is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can strongly interact with the sulfonyl group. This interaction can lead to a distorted arrangement around the sulfur atom of the sulfonyl moiety, as observed in related compounds like tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate . The bond lengths and angles in these molecules are indicative of the electronic effects and steric hindrance present within the structure.
Chemical Reactions Analysis
Thiadiazole sulfonamides and their derivatives are known to undergo various chemical reactions. For example, 5-chloro-2-thiophenesulfonyl chloride can react with ammonia, hydrazine hydrate, sodium azide, indole, and imidazole to form sulfonamides, sulfonohydrazides, sulfonyl azides, and other substituted products . These reactions demonstrate the versatility of the sulfonyl chloride group in undergoing nucleophilic substitution with different nucleophiles. The reactivity can be influenced by the nature of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride" would likely include high reactivity due to the presence of the sulfonyl chloride group, which is an excellent electrophile. The compound's solubility, melting point, and stability would depend on the specific substituents and the overall molecular structure. Related compounds have been used to study their binding to enzymes, indicating potential solubility in biological media and the ability to form stable complexes with biomolecules .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O2S3/c7-6-9-5(10-14-6)3-1-2-4(13-3)15(8,11)12/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLCBWFFYZNVES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C2=NSC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370967 |
Source


|
| Record name | 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride | |
CAS RN |
306937-21-3 |
Source


|
| Record name | 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

